Methyl [3-(3-chlorophenyl)-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [3-(3-chlorophenyl)-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound features a unique structure that includes a chlorophenyl group, a fluorophenyl group, and an imidazolidinone ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-(3-chlorophenyl)-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazolidinone Ring: This step involves the reaction of a chlorophenyl isocyanate with a fluorophenyl amine to form an intermediate urea derivative.
Cyclization: The intermediate undergoes cyclization in the presence of a base to form the imidazolidinone ring.
Thioxo Substitution: The imidazolidinone ring is then reacted with a thioester to introduce the thioxo group.
Esterification: Finally, the compound is esterified with methyl acetate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or nitrating mixtures (HNO3/H2SO4).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound can be used to study enzyme interactions and protein binding due to its diverse functional groups.
Medicine
Industry
Industrially, it can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl [3-(3-chlorophenyl)-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-
Properties
Molecular Formula |
C20H17ClFN3O4S |
---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
methyl 2-[3-(3-chlorophenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate |
InChI |
InChI=1S/C20H17ClFN3O4S/c1-29-18(27)11-24-16(10-17(26)23-14-7-5-13(22)6-8-14)19(28)25(20(24)30)15-4-2-3-12(21)9-15/h2-9,16H,10-11H2,1H3,(H,23,26) |
InChI Key |
NIMOTXBYOJZHOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(C(=O)N(C1=S)C2=CC(=CC=C2)Cl)CC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.